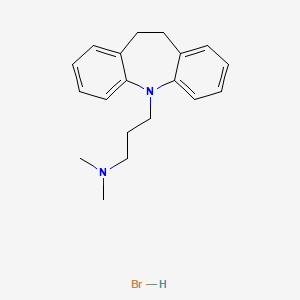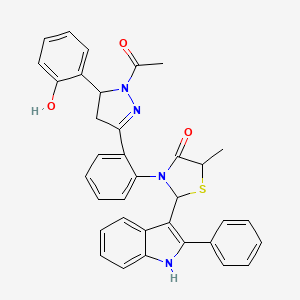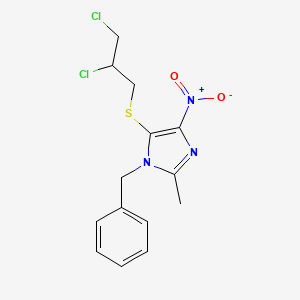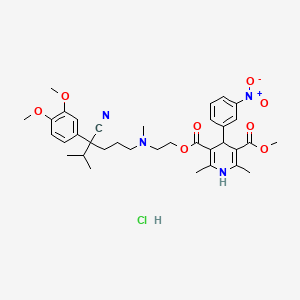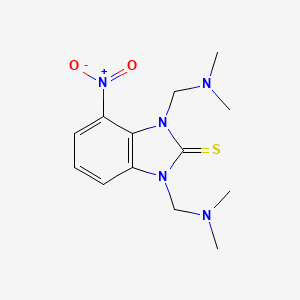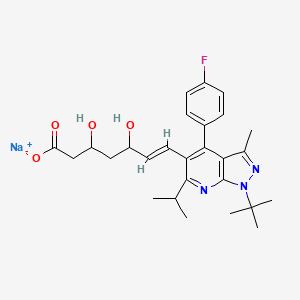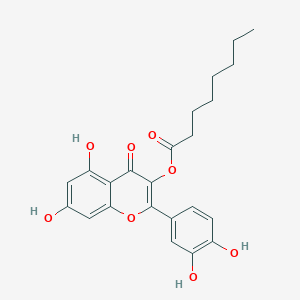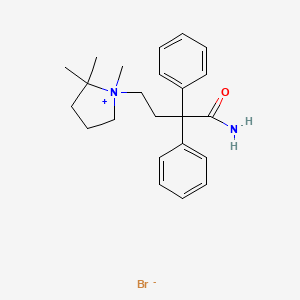
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidinium ring substituted with a carbamoyl group and two phenyl groups, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a pyrrolidine derivative with a suitable alkyl halide, followed by the introduction of the carbamoyl and diphenylpropyl groups through nucleophilic substitution reactions. The final step often involves quaternization with methyl bromide to yield the desired pyrrolidinium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinium derivatives.
科学研究应用
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
- 1-Benzyl-1-(3-carbamoyl-3,3-diphenylpropyl)-piperidinium bromide
Uniqueness
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is unique due to its specific substitution pattern on the pyrrolidinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
3270-75-5 |
|---|---|
分子式 |
C23H31BrN2O |
分子量 |
431.4 g/mol |
IUPAC 名称 |
2,2-diphenyl-4-(1,2,2-trimethylpyrrolidin-1-ium-1-yl)butanamide;bromide |
InChI |
InChI=1S/C23H30N2O.BrH/c1-22(2)15-10-17-25(22,3)18-16-23(21(24)26,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14H,10,15-18H2,1-3H3,(H-,24,26);1H |
InChI 键 |
KAANCUZADCSERB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC[N+]1(C)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



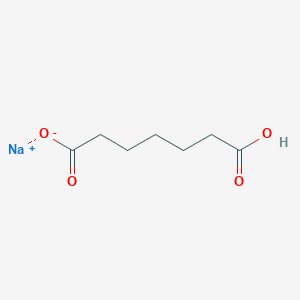
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)

